molecular formula C17H18N6O2 B2863463 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea CAS No. 1005306-78-4

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea

Cat. No.: B2863463
CAS No.: 1005306-78-4
M. Wt: 338.371
InChI Key: BYCCJQBOGHBDEI-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic organic compound characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling Reaction: The tetrazole derivative is then coupled with a phenyl isocyanate to form the desired urea derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets. The tetrazole ring and phenylurea moiety are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can be compared with other similar compounds, such as:

    1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: The presence of a chlorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

    1-((1-(4-Methylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: The methyl group may influence the compound’s solubility and overall stability.

The uniqueness of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-2-25-15-10-8-14(9-11-15)23-16(20-21-22-23)12-18-17(24)19-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCCJQBOGHBDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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